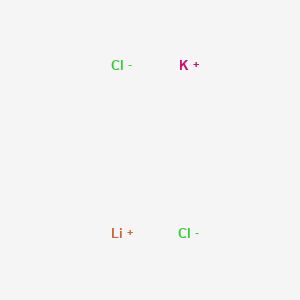

Lithium chloride-potassium chloride

カタログ番号 B1591066

CAS番号:

65567-96-6

分子量: 117 g/mol

InChIキー: HCQWRNRRURULEY-UHFFFAOYSA-L

注意: 研究専用です。人間または獣医用ではありません。

説明

Lithium chloride-potassium chloride (LKE) is a eutectic anhydrous compound . It can serve as a medium for chemical and electrochemical processing . It has potential applications in the field of molten salt batteries, metal refining, pyrochemical nuclear fuel processing, and electric power cells .

Synthesis Analysis

Highly concentrated aqueous lithium chloride solutions were investigated by classical molecular dynamics (MD) and reverse Monte Carlo (RMC) simulations . MD calculations were carried out applying twenty-nine combinations of ion-water interaction models at four salt concentrations .Molecular Structure Analysis

The structure of aqueous lithium chloride solutions at high concentrations was revealed by a comparison of classical interatomic potential models . It was found that four nearest neighbors (oxygen atoms and chloride ions together) are around a lithium ion at each concentration .Chemical Reactions Analysis

While the reaction of lithium with potassium chloride to produce potassium is theoretically unlikely due to lithium’s lower reactivity, there is some evidence suggesting that this reaction may be possible .Physical And Chemical Properties Analysis

Lithium Chloride is a white crystal, easily soluble in water, with a solubility of 67g/100ml of water under standard conditions . It is also easily soluble in organic solvents such as ethanol, acetone, pyridine, but hardly soluble in ether .科学的研究の応用

-

Molten Salt Batteries and Electric Power Cells

- Field : Energy Storage and Generation

- Application : LiCl-KCl eutectic can serve as a medium for chemical and electrochemical processing. It has potential application in the field of molten salt batteries and electric power cells .

- Methods : In these applications, the eutectic serves as an electrolyte, facilitating the flow of ions between the anode and cathode during the charge and discharge cycles .

- Results : The use of LiCl-KCl eutectic in these applications can enhance the performance of the batteries or power cells, although the specific outcomes can vary depending on the design and operating conditions of the device .

-

Metal Refining and Pyrochemical Nuclear Fuel Processing

- Field : Metallurgy and Nuclear Engineering

- Application : LiCl-KCl eutectic is used in metal refining processes and in pyrochemical nuclear fuel processing . In nuclear engineering, it’s used in a process called pyroprocessing, which is an alternative method of reprocessing spent fuel .

- Methods : The spent fuel is dissolved in a molten salt media, for example, LiCl-KCl eutectic. Uranium is electrochemically separated using a solid cathode, and plutonium and transuranics are separated using a liquid cadmium cathode .

- Results : Pyroprocessing typically results in lower quantities of waste produced, inherent actinide partitioning, good nonproliferation characteristics, and better criticality margin .

-

Organic Synthesis

- Field : Organic Chemistry

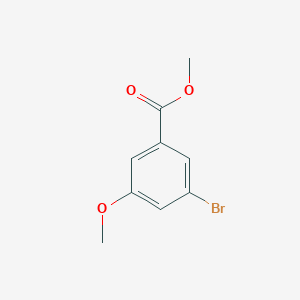

- Application : LiCl-KCl eutectic finds use in organic synthesis, for example, as an additive in the Stille reaction .

- Methods : In the Stille reaction, the eutectic can be used to facilitate the coupling of organotin compounds with organic halides .

- Results : The use of LiCl-KCl eutectic in these reactions can enhance the yield and selectivity of the desired organic products .

-

Biochemical Applications

- Field : Biochemistry

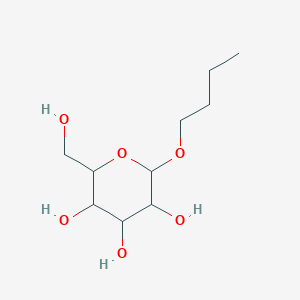

- Application : In biochemical applications, LiCl-KCl eutectic can be used to precipitate RNA from cellular extracts .

- Methods : The eutectic is added to the cellular extract, causing the RNA to precipitate out of the solution .

- Results : This method allows for the isolation and study of RNA, which is crucial in many areas of biological research .

-

Flame Colorant

-

Low-Temperature and Low-Viscosity Electrolyte

- Field : Electrochemistry

- Application : The lithium chloride–potassium chloride binary system attracts attention as a low-temperature and low-viscosity electrolyte .

- Methods : It can be used in various electrochemical processes, where it facilitates the movement of ions .

- Results : This can enhance the efficiency of the electrochemical process .

-

Low-Temperature and Low-Viscosity Electrolyte for Electric Power Cells

- Field : Electrochemistry

- Application : The LiCl-KCl eutectic has been attracting attention as a low-temperature and low-viscosity electrolyte for electric power cells .

- Methods : The eutectic is used in the cells to facilitate the movement of ions, which is crucial for the operation of the cells .

- Results : The use of this eutectic can enhance the efficiency of the electrochemical process .

-

Lightweight Thermal Batteries

- Field : Energy Storage

- Application : Low-melting-point eutectic salts containing RbCl, such as LiCl-KCl, are proposed as electrolytes for lightweight thermal batteries .

- Methods : These eutectic salts are used as electrolytes in thermal batteries, which are reserve batteries that can be activated within a few seconds by melting a solid electrolyte using a heat source .

- Results : The use of these eutectic salts can improve the handleability of the batteries and their performance as thermal battery molten-salt electrolytes .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

lithium;potassium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.K.Li/h2*1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQWRNRRURULEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Cl-].[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2KLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583818 | |

| Record name | Lithium potassium chloride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium chloride-potassium chloride | |

CAS RN |

65567-96-6 | |

| Record name | Lithium potassium chloride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1,420

Citations

… An Electromotive Force Series in Molten Lithium Chloride-Potassium Chloride Eutectic1 … measured in a lithium chloride-potassium chloride melt at 450 for a number of oxidation…

Number of citations: 280

pubs.acs.org

… ABSTRACT Hydrolytic decomposition occurs during the fusion of a eutectic mixture of lithium chloride-potassium chloride containing traces of moisture if the fusion conditions are not …

Number of citations: 235

iopscience.iop.org

… Thermodynamic optimization of lithium chloride-potassium chloride-zinc chloride and lithium chloride-potassium chloride-magnesium chloride for thermal energy storage …

Number of citations: 5

www.sciencedirect.com

… The fumes over lithium chloride-potassium chloride melts containing lithium were determined to be potassium vapors resulting from the exchange reaction between the lithium and the …

Number of citations: 41

iopscience.iop.org

… in a lithium chloride-potassium chloride eutectic solvent at 450 C. Chronopotentiometry is a … silver chloride in the lithium chloride -potassium chloride eutectic at 450 C. Their value was …

Number of citations: 86

pubs.acs.org

… Heats of fusion and heat capacities have been measured for the lithium chloride-potassium chloride eutectic and for potassium nitrate using drop calorimetry. Values for heats of fusion …

Number of citations: 32

pubs.acs.org

… electromotive force series in molten lithium chloride-potassium chloride eutectic at 450, the … The solvent was the eutectic mixture of lithium chloride-potassium chloride (melting point 352…

Number of citations: 88

pubs.acs.org

… The National Nuclear Laboratory designed, built, and commissioned a molten salt dynamics rig to investigate the transfer characteristics of molten lithium chloride–potassium chloride …

Number of citations: 12

www.sciencedirect.com

Previous work in the application of chronopotentiometry in aqueous and fused salt media has been reviewed. This investigation describes the application of this principle to the …

Number of citations: 55

www.sciencedirect.com

… of praseodymium, neodymium, sama-rium, europium, gadolinium, terbium, dysprosium, holmium, erbium, thulium, and ytterbium fluorides in fused lithium chloride-potassium chloride …

Number of citations: 73

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)

![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)